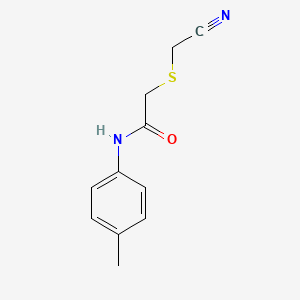

2-((Cyanomethyl)thio)-N-(p-tolyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(cyanomethylsulfanyl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-9-2-4-10(5-3-9)13-11(14)8-15-7-6-12/h2-5H,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWVZDLIBRAWKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Cyanomethyl Thio N P Tolyl Acetamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-((cyanomethyl)thio)-N-(p-tolyl)acetamide suggests that the most logical disconnection is at the carbon-sulfur bond of the thioether. This bond can be formed through a nucleophilic substitution reaction. This disconnection leads to two key precursors: an electrophilic acetamide (B32628) derivative and a nucleophilic cyanomethylthiol equivalent.

The primary electrophilic precursor identified is 2-chloro-N-(p-tolyl)acetamide . This compound is readily synthesized from the reaction of p-toluidine (B81030) with chloroacetyl chloride. researchgate.netijpsr.info The reaction is a straightforward acylation, where the amino group of p-toluidine attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.

The nucleophilic precursor would be a source of the cyanomethylthio group, such as 2-thioacetonitrile or its corresponding salt (e.g., sodium or potassium 2-thioacetonitrile). This nucleophile can then displace the chloride from 2-chloro-N-(p-tolyl)acetamide to form the desired product.

The synthesis of the key precursor, 2-chloro-N-(p-tolyl)acetamide, is a well-established procedure. researchgate.netijpsr.inforsc.org

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| p-Toluidine |  |

Starting material for the synthesis of the acetamide backbone. |

| Chloroacetyl chloride |  |

Acylating agent to form the chloroacetamide intermediate. |

| 2-Chloro-N-(p-tolyl)acetamide |  |

Key electrophilic intermediate. researchgate.net |

| 2-Thioacetonitrile |  | Nucleophilic source of the cyanomethylthio group. |

| Nucleophilic source of the cyanomethylthio group. |

Direct Synthesis Routes for this compound

While not a direct route to the title compound, a multi-step condensation approach can be envisioned. This would first involve the synthesis of an intermediate by reacting p-toluidine with a derivative of thioglycolic acid. For instance, the reaction of p-toluidine with ethyl thioglycolate could yield N-(p-tolyl)-2-thioacetamide. Subsequent reaction of this intermediate with a cyanomethylating agent would be required to introduce the cyano group, which adds complexity to this synthetic route.

Thioamidation reactions are primarily used for the conversion of amides to thioamides. organic-chemistry.orgmdpi.com For example, the conversion of N-(p-tolyl)acetamide to N-(p-tolyl)thioacetamide can be achieved using reagents like phosphorus pentasulfide or Lawesson's reagent. researchgate.net However, this approach would yield a thioamide (where the carbonyl oxygen is replaced by sulfur) rather than the thioether linkage present in this compound. Therefore, direct thioamidation of a precursor is not a viable route to the title compound.

The most direct and feasible route to synthesize this compound is through a nucleophilic substitution reaction. This method utilizes the key precursor, 2-chloro-N-(p-tolyl)acetamide.

The synthesis proceeds by reacting 2-chloro-N-(p-tolyl)acetamide with a salt of 2-thioacetonitrile. The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), to facilitate the dissolution of the reactants. A base, such as potassium carbonate or sodium hydride, can be used to generate the thiolate anion from 2-thioacetonitrile in situ, which then acts as the nucleophile.

A similar reaction is documented for the synthesis of 2-S-(acetylthio)-N-(o-tolyl)acetamide, where 2-chloro-N-(o-tolyl)acetamide is reacted with potassium thioacetate (B1230152) in acetone at room temperature. rsc.org This provides a strong precedent for the proposed synthesis of this compound.

Proposed Reaction Scheme:

Table 2: Proposed Reaction Conditions for Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature |

|---|---|---|---|---|

| 2-Chloro-N-(p-tolyl)acetamide | Sodium 2-thioacetonitrile | Acetone | - | Room Temperature |

Synthesis of Structural Analogues and Derivatives of this compound

The core structure of this compound can be modified to create a variety of structural analogues with potentially different chemical and biological properties. A notable class of analogues includes pyridine-thioacetamide derivatives.

For example, the synthesis of 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide has been reported. periodikos.com.brresearchgate.net This compound features a substituted pyridine (B92270) ring attached to the sulfur atom instead of the cyanomethyl group. The synthesis of this analogue involves the reaction of 2-mercapto-3-cyano-4,6-distyrylpyridine with 2-chloroacetamide. This demonstrates the versatility of the nucleophilic substitution approach, where different substituted thiols can be reacted with chloroacetamide derivatives to generate a library of compounds.

Table 3: Example of a Pyridine-Thioacetamide Derivative

| Compound Name | Structure | Synthetic Precursors |

|---|

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide |  | 2-Mercapto-3-cyano-4,6-distyrylpyridine, 2-Chloroacetamide |

| 2-Mercapto-3-cyano-4,6-distyrylpyridine, 2-Chloroacetamide |

Pyrazolo[3,4-b]pyridine Derivatives

The fusion of pyrazole (B372694) and pyridine rings results in the pyrazolo[3,4-b]pyridine core, a structure present in numerous biologically active molecules. thieme.de The synthesis of these derivatives often involves the cyclization of a 5-aminopyrazole with a suitable precursor to form the pyridine ring. nih.gov While direct reactions using this compound are not extensively detailed, analogous transformations with related thioacetamides and cyanoacetamides provide insight into potential synthetic strategies.

One common approach involves the reaction of 5-aminopyrazole derivatives with α,β-unsaturated ketones. nih.gov A plausible synthetic route could involve the Knoevenagel condensation of an aldehyde with the active methylene (B1212753) group of this compound to form an α,β-unsaturated intermediate. Subsequent reaction of this intermediate with a 5-aminopyrazole could proceed via a Michael addition followed by intramolecular cyclization and elimination of water to yield the desired pyrazolo[3,4-b]pyridine framework. nih.gov The reaction mechanism is thought to initiate with a Michael addition of the most nucleophilic carbon of the pyrazole to the β-position of the unsaturated system, followed by an attack of the amino group on the carbonyl, leading to the final product after dehydration and oxidation. nih.gov

Another established method for constructing the pyrazolo[3,4-b]pyridine ring is the Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate as a key reagent. nih.gov Adapting this for the thioacetamide (B46855) would likely require initial modification of the thioacetamide to generate a more suitable nucleophile for reaction with the malonate derivative.

Furthermore, multicomponent reactions have emerged as an efficient strategy for the synthesis of dihydropyrazolo[3,4-b]pyridine derivatives, often achieving high yields in short reaction times under mild conditions. researchgate.net These reactions typically involve a 1H-3-amino-1H-pyrazole, an acetoacetanilide, and various benzaldehydes. researchgate.net

Catalytic systems play a crucial role in these syntheses, with various catalysts such as ZrCl₄, Fe₃O₄-based organocatalysts, and polyethylene (B3416737) glycol (PEG)-400 being employed to enhance reaction rates and yields. researchgate.netmdpi.com For instance, the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones has been successfully catalyzed by ZrCl₄. mdpi.com

Table 1: Examples of Catalysts and Conditions for Pyrazolo[3,4-b]pyridine Synthesis

| Catalyst/Medium | Reactants | Conditions | Yield (%) | Reference |

| MgO/HAp | 1H-3-amino-1H-pyrazole, acetoacetanilide, benzaldehydes | Ethanol, Room Temperature, 20-25 min | 92-97 | researchgate.net |

| PEG-400 | Aldehyde, Meldrum's acid, 3-methyl-1H-pyrazol-5-amine | Not specified | Good | researchgate.net |

| ZrCl₄ | 5-amino-1-phenyl-pyrazole, α,β-unsaturated ketones | DMF/EtOH, 95 °C, 16 h | 13-28 | mdpi.com |

Triazino[5,6-b]indole-Thioacetamide Conjugates

The synthesis of conjugates linking the this compound moiety to a triazino[5,6-b]indole core represents a strategy for creating hybrid molecules with potentially enhanced biological properties. The 1,2,4-triazino[5,6-b]indole system is a known pharmacophore, and its derivatives have been investigated for various therapeutic applications. scirp.orgbelnauka.by

A primary method for creating such conjugates involves the reaction of a 3-mercapto-1,2,4-triazino[5,6-b]indole with an N-aryl-2-chloroacetamide. researchgate.net In the context of the title compound, a plausible synthetic pathway would involve the reaction of 3-mercapto-1,2,4-triazino[5,6-b]indole with 2-chloro-N-(p-tolyl)acetamide. The resulting S-substituted triazinoindole could then be further modified to introduce the cyanomethyl group, or alternatively, the thioacetamide itself could be synthesized from a precursor already containing the triazinoindole scaffold.

The synthesis of the core 1,2,4-triazino[5,6-b]indole often starts from isatin, which can be converted to 3-hydrazono-indol-2(1H)one and subsequently cyclized. scirp.org Further functionalization, such as formylation, can provide reactive sites for building more complex structures. scirp.org

The synthesis of various substituted 1,2,4-triazino[5,6-b]indoles has been achieved by treating precursor compounds with reagents like p-nitrobenzoyl chloride, ammonium (B1175870) thiocyanate, and thiosemicarbazide. nih.gov

Table 2: Synthetic Approaches to Triazino[5,6-b]indole Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

| 3-mercapto-1,2,4-triazino[5,6-b]indoles | N-arylchloroacetamides | 3S-substituted 1,2,4-triazino[5,6-b]indoles | researchgate.net |

| 3-hydrazono-indol-2(1H)one | Ammonia acetate (B1210297) in glacial AcOH | 3-(pyridin-4'-yl)-5H-1,2,4-triazino[5,6-b]indole | scirp.org |

| 3-amino- nih.govresearchgate.netnih.govtriazino[5,6-b]indole | Diazotization, malononitrile | 1-Amino nih.govresearchgate.netnih.govtriazino[3′,4′:3,4] nih.govresearchgate.netnih.govtriazino[5,6-b]indole-2-carbonitrile | nih.gov |

Metal Complexes of Related Thioacetamide Ligands

For example, 2-cyano-2-(p-tolyl-hydrazono)-thioacetamide has been shown to react with V(IV), Zr(IV), Pd(II), Pt(IV), Ce(IV), and U(VI) to form solid complexes. nih.gov In these complexes, the ligand acts as a bidentate chelating agent, with a metal-to-ligand ratio of 1:2. nih.gov Spectroscopic and analytical data, including IR, UV-Vis, and ¹H NMR, have been used to characterize these complexes. nih.gov

Similarly, cyanohydroximino(acetamide) derivatives have been used to synthesize a range of transition metal complexes with cobalt, nickel, and copper. researchgate.net These ligands can coordinate in various modes, including bidentate and tridentate fashions, utilizing their oxime, amide, and other functional groups. researchgate.net The formation of palladium-cyanomethyl complexes from acetonitrile (B52724) demonstrates the ability of the cyanomethyl group to coordinate with metals, often showing a strong trans influence. chemrxiv.org

The synthesis of these metal complexes is typically carried out by reacting the ligand with a metal salt in a suitable solvent at room temperature or with gentle heating. nih.gov The resulting complexes often exhibit characteristic colors and can be isolated as solid precipitates.

Table 3: Characterization of Metal Complexes with a Related Thioacetamide Ligand

| Metal Ion | Molar Ratio (M:L) | Coordination Mode | Solvent | Reference |

| V(IV), Zr(IV), Pd(II), Pt(IV), Ce(IV), U(VI) | 1:2 | Bidentate | Acetone | nih.gov |

Reaction Mechanisms and Pathways in the Formation of this compound Frameworks

The synthesis of the core this compound framework and its subsequent transformations into more complex heterocyclic systems are governed by fundamental organic reaction mechanisms. The initial formation of the thioacetamide itself likely involves the S-alkylation of a thioamide precursor with a haloacetonitrile or a related electrophile.

The reactivity of the this compound framework is largely dictated by the presence of the active methylene group, which is activated by the adjacent electron-withdrawing nitrile group. This allows for a variety of C-C bond-forming reactions. For instance, in the synthesis of pyridine derivatives, the reaction of a related compound, 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, proceeds via base-catalyzed intramolecular cyclization. researchgate.netresearchgate.netperiodikos.com.br

In the formation of pyrazolo[3,4-b]pyridines from α,β-unsaturated ketones and 5-aminopyrazole, the proposed mechanism involves a Michael addition as the initial step. nih.gov This is followed by an intramolecular condensation and dehydration to form the aromatic pyridine ring. nih.gov

Palladium-catalyzed reactions offer another pathway for constructing complex frameworks. For example, the synthesis of indane derivatives bearing cyanomethyl groups has been achieved through Pd-catalyzed coupling reactions. nih.gov The mechanism for these transformations is believed to involve the initial reduction of a Pd(II) precatalyst to a Pd(0) species, followed by oxidative addition of an aryl or alkenyl triflate. nih.gov Subsequent coordination of an alkene, anti-nucleopalladation, and reductive elimination lead to the final product. nih.gov

The reaction of thioacetamide with N-arylmaleimides has been shown to proceed through a cascade process. mdpi.com The initial step is a Michael addition of the sulfur atom to the double bond of the maleimide, forming an adduct. mdpi.com This intermediate can then undergo further reactions, leading to the formation of complex heterocyclic structures like epithiopyrrolo[3,4-c]pyridines. mdpi.com

Optimization of Synthetic Protocols for Enhanced Yield and Selectivity

Optimizing synthetic protocols is crucial for improving the efficiency and practicality of chemical syntheses. For reactions involving this compound and its derivatives, several factors can be adjusted to enhance yield and selectivity.

Catalyst Selection: The choice of catalyst can have a significant impact on reaction outcomes. In the synthesis of pyrazolo[3,4-b]pyridine derivatives, a range of catalysts from simple bases to transition metal complexes have been employed. researchgate.netmdpi.com For Pd-catalyzed reactions, the use of a preformed BrettPhosPd(allyl)(Cl) complex was found to be essential for the successful synthesis of 2-cyanomethyl indane derivatives, significantly improving yields compared to using Pd(OAc)₂. nih.gov

Solvent and Base: The solvent and base system can influence reaction rates and pathways. In the aforementioned Pd-catalyzed reaction, dioxane was used as the solvent with LiHMDS or Cs₂CO₃ as the base. nih.gov The choice of base is critical, as it must be strong enough to deprotonate the nitrile precursor without causing unwanted side reactions.

Reaction Conditions: Temperature and reaction time are key parameters to optimize. For instance, the synthesis of epithiopyrrolo[3,4-c]pyridines from thioacetamide and N-arylmaleimides was optimized by stirring the reagents at 50 °C in dioxane for 12-15 hours. mdpi.com Multicomponent reactions for pyrazolo[3,4-b]pyridine synthesis have been optimized to run at room temperature with short reaction times, offering a more sustainable and efficient approach. researchgate.net

Table 4: Optimization Parameters in Related Syntheses

| Reaction Type | Parameter Optimized | Optimized Condition | Result | Reference |

| Pd-catalyzed indane synthesis | Precatalyst | BrettPhosPd(allyl)(Cl) | Significant yield improvement | nih.gov |

| Pyrazolo[3,4-b]pyridine synthesis | Catalyst/Conditions | MgO/HAp, Ethanol, RT, 20-25 min | High yields (92-97%) | researchgate.net |

| Epithiopyrrolo[3,4-c]pyridine synthesis | Temperature/Time | 50 °C, 12-15 h | Good yield of target product | mdpi.com |

By systematically varying these parameters, chemists can develop robust and efficient methods for the synthesis of complex molecules derived from this compound.

Advanced Spectroscopic and Structural Characterization of 2 Cyanomethyl Thio N P Tolyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-((cyanomethyl)thio)-N-(p-tolyl)acetamide and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring atoms. In the ¹H NMR spectrum of N-(p-tolyl)acetamide derivatives, characteristic signals are observed. For instance, in 2-phenyl-N-(p-tolyl)acetamide, a singlet corresponding to the methyl protons of the p-tolyl group appears around 2.32 ppm. semanticscholar.org The methylene (B1212753) protons of the acetamide (B32628) group (CH2) typically resonate as a singlet around 3.67 ppm. semanticscholar.org The aromatic protons of the p-tolyl group and the phenyl ring appear as a multiplet in the range of 7.09-7.35 ppm. semanticscholar.org A broad singlet for the amide proton (NH) is also characteristic and can be seen around 7.91 ppm. semanticscholar.org

In related acetamide derivatives, similar patterns are observed. For example, in N-(2-methyl-9H-xanthen-9-yl)acetamide, the methyl protons of the acetamide group appear as a singlet at 2.01 ppm, while the tolyl methyl protons are observed at 2.32 ppm. nih.gov The amide proton signal can be influenced by solvent and concentration, and in some cases, may show coupling to neighboring protons.

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for Acetamide Derivatives

| Compound | NH | Aromatic-H | CH₂ | CH₃ (tolyl) | Other CH₃ | Solvent |

| 2-Phenyl-N-(p-tolyl)acetamide semanticscholar.org | 7.91 (s) | 7.09-7.35 (m) | 3.67 (s) | 2.32 (s) | - | CDCl₃ |

| 2-(4-Hydroxyphenyl)-N-(p-tolyl)acetamide semanticscholar.org | 9.95 (s), 9.24 (s) | 6.74-7.48 (m) | 3.49 (s) | 2.24 (s) | - | DMSO-d₆ |

| N-(2-Methyl-9H-xanthen-9-yl)acetamide nih.gov | 6.00 (br, d) | 6.46-7.46 (m) | - | 2.32 (s) | 2.01 (s) | CDCl₃ |

| 2-(methyl(p-tolyl)amino)-N-(tosylmethyl)acetamide rsc.org | 7.40 (t) | 6.57-7.70 (m) | 3.68 (s) | 2.27 (s) | 2.92 (s), 2.44 (s) | CDCl₃ |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. In the ¹³C NMR spectrum of 2-phenyl-N-(p-tolyl)acetamide, the carbonyl carbon (C=O) of the amide group gives a characteristic signal around 169.6 ppm. semanticscholar.org The carbon of the methyl group on the p-tolyl ring resonates at approximately 20.9 ppm. semanticscholar.org The methylene carbon (CH₂) of the acetamide moiety appears at about 44.8 ppm. semanticscholar.org The aromatic carbons show a series of signals in the region of 120.6 to 135.2 ppm. semanticscholar.org

The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. For instance, in 2-(4-hydroxyphenyl)-N-(p-tolyl)acetamide, the carbonyl carbon appears at 169.8 ppm, and the tolyl methyl carbon at 20.9 ppm, similar to the unsubstituted phenyl derivative. semanticscholar.org

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for Acetamide Derivatives

| Compound | C=O | Aromatic-C | CH₂ | CH₃ (tolyl) | Other C | Solvent |

| 2-Phenyl-N-(p-tolyl)acetamide semanticscholar.org | 169.6 | 120.6, 127.2, 127.6, 128.8, 129.4, 129.7, 134.0, 135.2 | 44.8 | 20.9 | - | CDCl₃ |

| 2-(4-Hydroxyphenyl)-N-(p-tolyl)acetamide semanticscholar.org | 169.8 | 116.1, 120.7, 126.7, 129.5, 130.4, 132.4, 137.3, 156.5 | 42.9 | 20.9 | - | DMSO-d₆ |

| N-(9H-xanthen-9-yl)acetamide nih.gov | 169.2 | 116.8, 121.3, 123.7, 129.4, 129.8, 151.3 | - | - | 23.5, 44.0 | CDCl₃ |

| 2-(methyl(p-tolyl)amino)-N-(tosylmethyl)acetamide rsc.org | 170.5 | 113.7, 128.7, 128.8, 129.9, 133.7, 145.5, 146.9 | 58.8 | 20.3 | 21.8, 40.3 | CDCl₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z). Electron ionization (EI) is a common method used to generate ions.

For acetamide derivatives, the molecular ion peak (M⁺) is often observed, which directly gives the molecular weight of the compound. For example, the EI mass spectrum of 2-phenyl-N-(p-tolyl)acetamide shows a molecular ion peak at m/z 225. semanticscholar.org Similarly, for 2-(4-hydroxyphenyl)-N-(p-tolyl)acetamide, the molecular ion peak is observed at m/z 241. semanticscholar.org

The fragmentation pattern provides valuable structural information. In the mass spectrum of 2-cyanoacetamide, a related compound, the molecular ion is observed at m/z 84. nist.gov The fragmentation of these molecules often involves cleavage of the amide bond and other characteristic losses of functional groups. For instance, in many acetamide derivatives, a fragment corresponding to the tolyl group or other substituted aryl moieties can be observed.

Interactive Data Table: Mass Spectrometry Data for Acetamide Derivatives

| Compound | Molecular Formula | Molecular Weight | Mass Spectrum (EI, m/z) | Key Fragments |

| 2-Phenyl-N-(p-tolyl)acetamide semanticscholar.org | C₁₅H₁₅NO | 225.29 | 225 (M⁺) | - |

| 2-(4-Hydroxyphenyl)-N-(p-tolyl)acetamide semanticscholar.org | C₁₅H₁₅NO₂ | 241.29 | 241 (M⁺), 242, 108, 104 | - |

| 2-Cyanoacetamide nist.gov | C₃H₄N₂O | 84.08 | 84 (M⁺) | - |

| N-(2-cyanophenyl)-2-(p-tolylthio)acetamide chemscene.com | C₁₆H₁₄N₂OS | 282.36 | - | - |

| (S)-2-phenyl-N-(1-phenylethyl)acetamide semanticscholar.org | C₁₆H₁₇NO | 239.31 | 239 (M⁺), 224, 120, 105, 91 | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and study electronic transitions within a molecule.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of specific bonds. In this compound and its derivatives, key functional groups include the amide, nitrile (cyano), and thioether groups. The N-H stretching vibration of the amide group typically appears as a sharp peak in the range of 3200-3400 cm⁻¹. The C=O stretching of the amide (Amide I band) is a strong absorption found around 1630-1680 cm⁻¹. The C-N stretching and N-H bending (Amide II band) occur in the 1500-1600 cm⁻¹ region. The nitrile group (C≡N) exhibits a characteristic sharp absorption band in the region of 2210-2260 cm⁻¹. The C-S stretching of the thioether is generally weak and appears in the fingerprint region. For example, in a derivative, 2-(methyl(phenyl)amino)-N-(tosylmethyl)acetamide, IR peaks are observed at 3288 (N-H), 1667 (C=O), and 1590 cm⁻¹ (aromatic C=C). rsc.org

UV-Vis spectroscopy provides information about the electronic transitions between molecular orbitals. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the chromophores present in the molecule. For aromatic compounds like this compound, π to π* transitions of the aromatic rings and n to π* transitions of the carbonyl and nitrile groups are expected.

Interactive Data Table: Infrared Spectroscopy Data for Acetamide Derivatives

| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C≡N) (cm⁻¹) | Aromatic ν(C=C) (cm⁻¹) | Other Key Bands (cm⁻¹) |

| 2-(methyl(phenyl)amino)-N-(tosylmethyl)acetamide rsc.org | 3288 | 1667 | - | 1590, 1519 | 2925 (C-H), 1375, 1315, 1122, 809, 724 |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov | - | - | - | - | - |

| 2-Chloro-N-(2,4-dinitrophenyl) acetamide researchgate.net | - | - | - | - | - |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

In the solid state, molecules are organized in a repeating lattice structure, and their packing is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. The study of the crystal structure of N-substituted 2-arylacetamides has shown that these molecules can adopt folded conformations. For example, in 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide, the acetamide group plane forms significant dihedral angles with the phenyl rings. nih.gov

Analysis of Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in determining the crystal packing of amide-containing compounds. The amide group, with its N-H donor and C=O acceptor sites, readily participates in hydrogen bonding. In the crystal structure of many acetamide derivatives, intermolecular N-H···O hydrogen bonds link molecules together, often forming chains or dimeric motifs. For instance, in 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide, N-H···N hydrogen bonds lead to the formation of inversion dimers with an R₂²(8) ring motif. nih.gov

In derivatives containing additional hydrogen bond donors or acceptors, more complex networks can arise. For example, in the monohydrate crystal structure of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, an extensive network of N-H···O, O-H···O, and O-H···N hydrogen bonds involving the water molecule creates undulating sheets. researchgate.net Intramolecular hydrogen bonds, such as N-H···N, can also be present and contribute to stabilizing the molecular conformation. researchgate.net The analysis of these hydrogen bonding networks is essential for understanding the supramolecular architecture and physical properties of the crystalline material.

Crystal Packing and Supramolecular Assembly

Detailed research findings and data tables concerning the crystal packing and supramolecular assembly of this compound are not available in the public scientific literature. A thorough search of crystallographic databases did not yield any specific entries for this compound, precluding an analysis of its unit cell, space group, and the network of intermolecular interactions.

Advanced Chromatographic Techniques (e.g., LCMS) for Purity Assessment and Characterization

Specific studies employing advanced chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment and detailed characterization of this compound have not been identified in published research. Consequently, data on its retention behavior, mass-to-charge ratio, and fragmentation patterns under LC-MS conditions cannot be provided.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Cyanomethyl Thio N P Tolyl Acetamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 2-((cyanomethyl)thio)-N-(p-tolyl)acetamide derivatives can be significantly influenced by modifications to different parts of the molecule, including the aryl ring, the thioamide linkage, the alkyl chain, and the cyanomethyl group.

While specific studies on this compound are limited, research on analogous structures provides valuable insights into the role of aryl and heterocyclic substituents. In related series of aryl acetamide (B32628) derivatives, the nature and position of substituents on the aromatic ring have been shown to be critical for potency. For instance, studies on aryl acetamide triazolopyridazines revealed that electron-withdrawing groups on the aryl 'tail' are generally preferred over electron-donating groups for anticryptosporidial activity nih.gov. The substitution pattern is also crucial, with some disubstituted patterns, such as 3,4-dichloro, showing synergistic effects on potency nih.gov. Conversely, substitutions at certain positions, like the 2-position, can lead to unfavorable conformations and a loss of activity nih.gov.

In a series of 2-(thiazol-5-ylthio)acetamide derivatives, the introduction of different substituents on the N-aryl ring resulted in a range of antiviral activities. Specifically, some 2-chloro substituted derivatives displayed potent activity against HIV-1, while certain 2-amino substituted analogs showed significant potency against influenza A/H1N1 nih.gov. This highlights that the electronic and steric properties of the substituents on the aryl or heterocyclic moiety can modulate both the potency and the selectivity of the biological activity.

For instance, in a study of 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form, the open acetamide derivative demonstrated notable insecticidal activity against the cowpea aphid, Aphis craccivora researchgate.netuniv-eloued.dz. The LC50 values indicated a clear relationship between the chemical structure and the observed biological effect researchgate.netuniv-eloued.dz.

The following table summarizes the insecticidal activity of a related cyanomethylthio acetamide derivative and its cyclized form against cowpea aphid nymphs.

| Compound | LC50 (ppm) after 24h | LC50 (ppm) after 48h |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | 0.192 | 0.041 |

| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (cyclized form) | 0.841 | 0.095 |

Data sourced from studies on related cyanomethylthio acetamide derivatives researchgate.netuniv-eloued.dz.

The thioamide linkage is an isostere of the amide bond and imparts unique physicochemical properties to a molecule. The replacement of the carbonyl oxygen with a sulfur atom alters the bond length, polarity, and hydrogen bonding capabilities of the functional group nih.gov. Thioamides are generally more reactive towards both nucleophiles and electrophiles compared to their amide counterparts nih.gov.

The thioamide bond can influence the conformational rigidity of a molecule. It has a higher rotational barrier compared to the amide bond, which can restrict the conformational freedom of the molecule and potentially lock it into a bioactive conformation nih.gov. This property has been exploited in the design of conformationally constrained peptides acs.org. The preference for a cis or trans conformation around the thioamide bond can also be influenced by the nature of the substituents acs.org.

Furthermore, the thioamide group can act as a hydrogen bond donor and, to a lesser extent, a hydrogen bond acceptor, which can be critical for interactions with biological targets nih.gov. The specific geometry and electronic properties of the thioamide linkage can therefore play a pivotal role in the activity profile of this compound derivatives.

The cyanomethyl moiety (-CH2CN) in this compound is another key structural feature. The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. In studies of cyanomethyl vinyl ether derivatives, the presence and substitution pattern of the cyanomethyl group were found to influence their antiproliferative activity nih.gov.

Conformational Analysis and Bioactive Conformations

The thioamide bond itself has distinct conformational preferences. It can exist in cis and trans isomers, and the energy barrier for their interconversion is higher than in amides nih.gov. The specific conformation adopted by the thioamide linkage in this compound derivatives would likely be influenced by the steric and electronic nature of the substituents on the nitrogen and the thioacyl carbon. Identifying the bioactive conformation, the specific three-dimensional arrangement that the molecule adopts when it binds to its target, is a key aspect of rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies for this compound have been reported, QSAR models have been developed for other N-aryl acetamide derivatives.

For example, 2D- and 3D-QSAR studies on 2-((1H-indol-3-yl)thio)-N-phenylacetamide derivatives as influenza A virus inhibitors have successfully identified key molecular descriptors that correlate with antiviral activity semanticscholar.org. These descriptors often relate to the electronic, steric, and lipophilic properties of the molecules. Similarly, QSAR studies on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors have been used to understand the ligand specificity for different enzyme pockets nih.gov. A QSAR study on N-p-tolyl/phenyl sulfonyl L-amino acid thiolester derivatives found that the dipole moment and the energy of the lowest unoccupied molecular orbital were important factors for their neurotrophic activities researchgate.net.

Such studies on analogous structures suggest that a QSAR model for this compound derivatives could likely be developed to predict the biological activity of new analogs and guide further structural modifications.

Ligand Efficiency and Druglikeness Assessments

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a compound to its target, normalized for its size. It is a useful tool for prioritizing compounds during the lead optimization process. While specific ligand efficiency data for this compound is not available, the concept is broadly applicable.

Druglikeness assessments, often based on rules such as Lipinski's Rule of Five, are used to evaluate whether a compound has physicochemical properties that would make it a likely orally bioavailable drug in humans. These rules consider properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Computational tools can be used to predict these properties for this compound and its derivatives to assess their potential as drug candidates. For example, computational assays on novel cyanomethyl vinyl ether derivatives predicted favorable ADME (absorption, distribution, metabolism, and excretion) properties, highlighting their potential as anticancer agents nih.gov.

Computational Chemistry and Theoretical Investigations of 2 Cyanomethyl Thio N P Tolyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations could be employed to determine the optimized molecular geometry of 2-((Cyanomethyl)thio)-N-(p-tolyl)acetamide. This would involve calculating key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which would identify the electron-rich and electron-deficient regions of the molecule, offering insights into its intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking simulations could be performed. This computational technique would predict the preferred binding orientation of the compound within the active site of a specific protein target. The results would be expressed as a binding affinity or docking score, indicating the strength of the interaction. A detailed analysis of the binding mode would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Following molecular docking, molecular dynamics simulations could provide a more dynamic picture of the ligand-target interactions. MD simulations track the movements of atoms over time, allowing for the assessment of the conformational stability of this compound when bound to a protein. These simulations can also be used to calculate the binding free energy, offering a more accurate estimation of the binding affinity.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of this compound. For instance, theoretical calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible absorption spectra. These predicted spectra can be valuable in the experimental characterization of the compound.

In Silico ADME/Tox Predictions

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic and toxicological properties of a compound. In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of this compound.

Absorption and Distribution Predictions

Computational models could predict parameters related to the absorption and distribution of the compound, such as its solubility, permeability across biological membranes (like the blood-brain barrier and Caco-2 cells), and plasma protein binding.

Metabolism and Excretion Predictions

In silico tools could also identify the most likely sites of metabolism on the this compound molecule by cytochrome P450 enzymes. Furthermore, predictions regarding the compound's excretion pathways could be made.

While these computational approaches are standard in the field of medicinal chemistry and materials science, the application of these methods to this compound has not been documented in the available literature. Therefore, a detailed, data-driven article on its computational and theoretical investigations cannot be provided at this time.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The future development of 2-((Cyanomethyl)thio)-N-(p-tolyl)acetamide hinges on the establishment of efficient and scalable synthetic routes. While initial syntheses provide proof-of-concept, future research will likely focus on optimizing these processes. Key areas of exploration could include the development of one-pot synthesis protocols to improve efficiency and reduce waste. Furthermore, the application of green chemistry principles, such as the use of environmentally benign solvents and catalysts, will be crucial for sustainable production.

| Synthetic Strategy | Potential Advantages | Key Parameters to Optimize |

| One-Pot Synthesis | Reduced reaction time, lower cost, increased yield | Order of reagent addition, solvent system, reaction temperature |

| Flow Chemistry | Precise control over reaction conditions, enhanced safety, scalability | Flow rate, reactor design, catalyst immobilization |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme selection, pH, substrate concentration |

Identification of New Biological Targets and Applications

A critical avenue for future research will be the comprehensive screening of this compound against a wide array of biological targets. High-throughput screening (HTS) campaigns against diverse enzyme families, receptor types, and ion channels could uncover previously unknown bioactivities. Phenotypic screening, which assesses the compound's effect on cell behavior without a preconceived target, also offers a powerful approach to identify novel therapeutic applications. The structural alerts within the molecule, such as the thioether and acetamide (B32628) moieties, suggest potential interactions with a range of biological macromolecules.

Advanced Structural Biology Studies of Ligand-Target Complexes

Should a specific biological target be identified, detailed structural biology studies will be paramount. The use of techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level insights into the binding mode of this compound within its target protein. This information is invaluable for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective analogs.

| Structural Biology Technique | Information Gained | Potential Impact on Drug Design |

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex | Precise identification of key binding interactions, structure-based drug design |

| Cryo-Electron Microscopy (Cryo-EM) | Structure of large and flexible protein complexes | Elucidation of binding to complex biological assemblies |

| Nuclear Magnetic Resonance (NMR) | Information on ligand binding and dynamics in solution | Characterization of binding kinetics and conformational changes |

Development of Targeted Delivery Systems

To enhance the therapeutic efficacy and minimize potential off-target effects of this compound, the development of targeted delivery systems represents a promising future direction. Encapsulating the compound within nanoparticles, liposomes, or other drug carriers could improve its pharmacokinetic profile and allow for specific accumulation at the site of action. For instance, functionalizing these delivery vehicles with targeting ligands, such as antibodies or peptides, could direct the compound to specific cells or tissues. The use of microneedles for transdermal delivery is another innovative approach that could be explored. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and design. nih.govmdpi.com These computational tools can be employed to analyze vast datasets and predict the biological activity, physicochemical properties, and potential toxicity of novel compounds. In the context of this compound, AI and ML algorithms could be used to:

Optimize the lead compound: By generating virtual libraries of analogs and predicting their properties, AI can accelerate the identification of derivatives with improved potency and a more favorable safety profile. crimsonpublishers.com

Identify new biological targets: Machine learning models can analyze complex biological data to predict novel protein targets for the compound.

Design de novo compounds: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of next-generation therapeutics based on the this compound scaffold. mdpi.com

| AI/ML Application | Description | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develop predictive models based on the chemical structure and biological activity of a series of compounds. | Guide the synthesis of more potent analogs. |

| Virtual Screening | Computationally screen large compound libraries against a specific target. | Identify new hits with similar or different scaffolds. |

| De Novo Design | Generate novel molecular structures with desired properties. | Discover new chemical entities with improved therapeutic potential. |

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for 2-((Cyanomethyl)thio)-N-(p-tolyl)acetamide?

- Methodological Answer : The compound can be synthesized via substitution and condensation reactions. For example, a cyanomethylthio group can be introduced by reacting a chloroacetamide precursor with cyanomethyl thiol under alkaline conditions. Aromatic amines, such as p-toluidine, can then undergo condensation with activated acylating agents (e.g., cyanoacetic acid derivatives) in the presence of a condensing agent like DCC (dicyclohexylcarbodiimide). Reaction progress should be monitored via TLC, and intermediates purified via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, particularly the cyanomethylthio and p-tolyl moieties. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). Single-crystal X-ray diffraction (XRD) provides definitive structural confirmation. UV-Vis spectroscopy can assess electronic transitions for photochemical studies .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste should be segregated and disposed via certified hazardous waste services. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Toxicity data may be limited, so treat the compound as potentially harmful .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict HOMO-LUMO gaps, Molecular Electrostatic Potential (MESP), and Fukui indices to assess reactivity. Software like Gaussian or ORCA can optimize the geometry and simulate IR spectra for comparison with experimental data. These studies help rationalize interactions in catalytic or biological systems .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Inconsistent NMR or FTIR results may arise from impurities or polymorphic forms. Use hyphenated techniques like LC-MS or GC-MS to identify byproducts. Replicate reactions under strictly controlled conditions (temperature, solvent purity). Cross-validate with XRD to confirm crystal structure uniformity. Statistical tools (e.g., PCA) can analyze batch-to-batch variability .

Q. What experimental strategies are used to evaluate its bioactivity against viral targets?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinity to viral proteins (e.g., SARS-CoV-2 main protease). Validate in vitro using plaque reduction assays or fluorescence-based enzymatic inhibition. Cytotoxicity assays (e.g., MTT) on mammalian cell lines ensure selectivity. Structural analogs with modified thioether or cyanomethyl groups can be screened to optimize activity .

Q. What purification strategies ensure high purity for pharmacological studies?

- Methodological Answer : Employ gradient flash chromatography (silica gel, hexane/ethyl acetate) to separate polar byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves >98% purity. Recrystallization from ethanol/water mixtures removes residual solvents. Characterization via melting point analysis and elemental analysis (CHNS) confirms purity .

Notes on Evidence Utilization

- Citations align with synthesis (), characterization (), safety (), computational analysis (), and purification ( ).

- Commercial or non-academic sources (e.g., BenchChem) were excluded per guidelines.

- Advanced questions emphasize methodological rigor, replicability, and interdisciplinary approaches (e.g., combining DFT with experimental spectroscopy).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.